2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine
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Overview
Description
Pyridine, 2-fluoro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to achieve the desired fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-fluoro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitromethylene group can be reduced to an amine or oxidized to a nitro group.
Cyclization Reactions: The imidazolidinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while reduction can produce amines .
Scientific Research Applications
Pyridine, 2-fluoro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its ability to interact with biological targets.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-fluoro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors . The nitromethylene group can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the nitromethylene and imidazolidinyl groups, making it less versatile in chemical reactions.
5-Fluoro-2-methylpyridine: Similar in structure but with a methyl group instead of the nitromethylene-imidazolidinyl moiety.
Uniqueness
Pyridine, 2-fluoro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is unique due to the presence of both the fluorine atom and the nitromethylene-imidazolidinyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
101990-17-4 |
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Molecular Formula |
C10H11FN4O2 |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-fluoro-5-[[2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C10H11FN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2 |
InChI Key |
AACLSZVGHNKICN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)F |
Origin of Product |
United States |
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